1-(4-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(4-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(4-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyridine core, followed by the introduction of the fluorobenzyl and nitrophenyl groups. Common reaction conditions include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or potassium carbonate. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-(4-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like hydroxide ions can replace the fluorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond and formation of carboxylic acid and amine derivatives.
Scientific Research Applications
1-(4-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorobenzyl and nitrophenyl groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls in bacteria.
Comparison with Similar Compounds
1-(4-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may affect its reactivity and biological activity.
1-(4-fluorobenzyl)-N-(3-aminophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide:
1-(4-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: This compound has a carboxylic acid group instead of an amide group, which may alter its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4/c20-14-8-6-13(7-9-14)12-22-10-2-5-17(19(22)25)18(24)21-15-3-1-4-16(11-15)23(26)27/h1-11H,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBNHKKXZNPCMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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